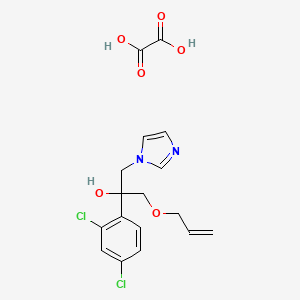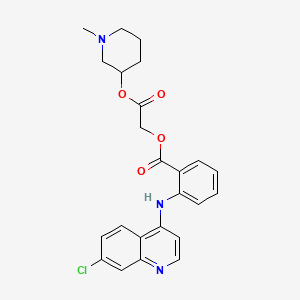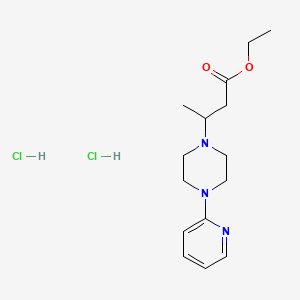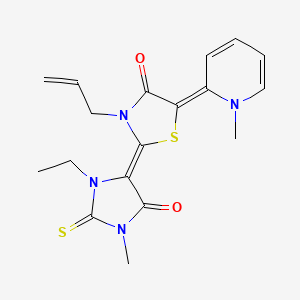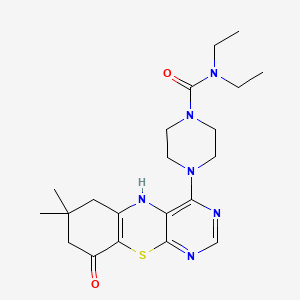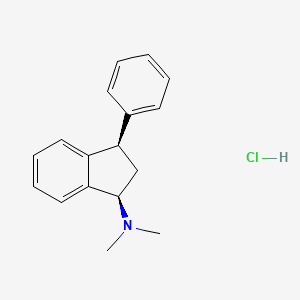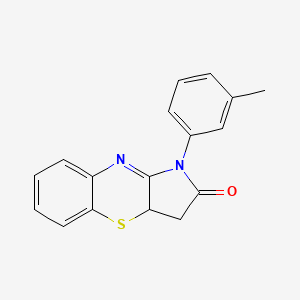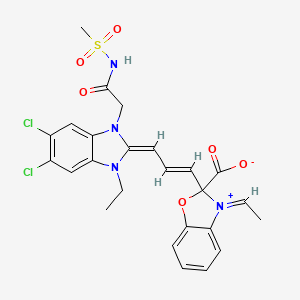
2-(3-(5,6-Dichloro-1-ethyl-1,3-dihydro-3-(2-(mesylamino)-2-oxoethyl)-2H-benzimidazol-2-ylidene)prop-1-enyl)-3-ethylbenzoxazolium ate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(5,6-Dichloro-1-ethyl-1,3-dihydro-3-(2-(mesylamino)-2-oxoethyl)-2H-benzimidazol-2-ylidene)prop-1-enyl)-3-ethylbenzoxazolium ate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes benzimidazole and benzoxazole moieties, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(5,6-Dichloro-1-ethyl-1,3-dihydro-3-(2-(mesylamino)-2-oxoethyl)-2H-benzimidazol-2-ylidene)prop-1-enyl)-3-ethylbenzoxazolium ate involves multiple steps, starting with the preparation of the benzimidazole and benzoxazole precursors. These precursors are then subjected to a series of reactions, including chlorination, alkylation, and condensation, to form the final compound. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized to maximize yield and minimize waste, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Advanced purification techniques, such as chromatography and crystallization, would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-(5,6-Dichloro-1-ethyl-1,3-dihydro-3-(2-(mesylamino)-2-oxoethyl)-2H-benzimidazol-2-ylidene)prop-1-enyl)-3-ethylbenzoxazolium ate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties and reactivity.
Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct biological or chemical activities.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with potentially novel properties.
Scientific Research Applications
2-(3-(5,6-Dichloro-1-ethyl-1,3-dihydro-3-(2-(mesylamino)-2-oxoethyl)-2H-benzimidazol-2-ylidene)prop-1-enyl)-3-ethylbenzoxazolium ate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Researchers investigate its potential as a therapeutic agent for various diseases, exploring its pharmacological effects and mechanisms of action.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-(5,6-Dichloro-1-ethyl-1,3-dihydro-3-(2-(mesylamino)-2-oxoethyl)-2H-benzimidazol-2-ylidene)prop-1-enyl)-3-ethylbenzoxazolium ate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(1-Benzylpiperidin-4-yl)methylene-5,6-dimethoxyindan-1-one: This compound shares structural similarities with 2-(3-(5,6-Dichloro-1-ethyl-1,3-dihydro-3-(2-(mesylamino)-2-oxoethyl)-2H-benzimidazol-2-ylidene)prop-1-enyl)-3-ethylbenzoxazolium ate and may exhibit similar chemical and biological properties.
Other Benzimidazole and Benzoxazole Derivatives: Compounds containing benzimidazole and benzoxazole moieties are often studied for their diverse biological activities and potential therapeutic applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
84100-63-0 |
|---|---|
Molecular Formula |
C25H24Cl2N4O6S |
Molecular Weight |
579.5 g/mol |
IUPAC Name |
(3E)-2-[(E,3E)-3-[5,6-dichloro-1-ethyl-3-[2-(methanesulfonamido)-2-oxoethyl]benzimidazol-2-ylidene]prop-1-enyl]-3-ethylidene-1,3-benzoxazol-3-ium-2-carboxylate |
InChI |
InChI=1S/C25H24Cl2N4O6S/c1-4-29-19-13-16(26)17(27)14-20(19)30(15-22(32)28-38(3,35)36)23(29)11-8-12-25(24(33)34)31(5-2)18-9-6-7-10-21(18)37-25/h5-14H,4,15H2,1-3H3,(H-,28,32,33,34)/b12-8+,23-11+,31-5+ |
InChI Key |
NQTAWFQEGZWZQJ-QYTAUSDQSA-N |
Isomeric SMILES |
CCN\1C2=CC(=C(C=C2N(/C1=C/C=C/C3(/[N+](=C/C)/C4=CC=CC=C4O3)C(=O)[O-])CC(=O)NS(=O)(=O)C)Cl)Cl |
Canonical SMILES |
CCN1C2=CC(=C(C=C2N(C1=CC=CC3([N+](=CC)C4=CC=CC=C4O3)C(=O)[O-])CC(=O)NS(=O)(=O)C)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



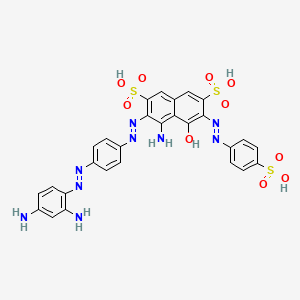
![N-benzyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12738664.png)

